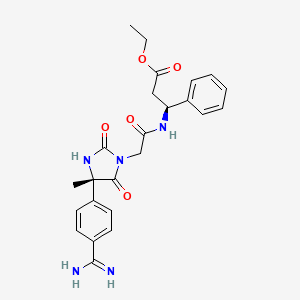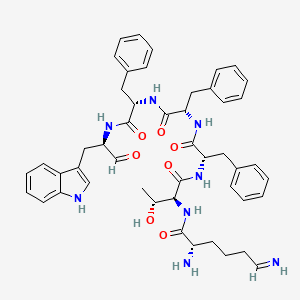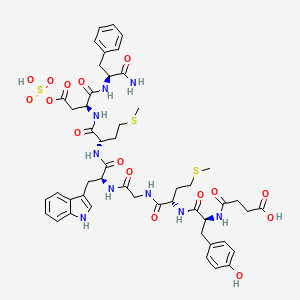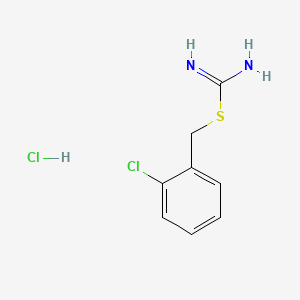![molecular formula C34H16 B1615718 decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene CAS No. 188-11-4](/img/structure/B1615718.png)
decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method includes the use of benzene or xylene as solvents, followed by recrystallization from propan-1-ol . The compound can also be purified through sublimation at temperatures ranging from 320-340°C under reduced pressure (0.05 mmHg) .
Industrial Production Methods
Industrial production of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene is less common due to its specialized applications. it can be derived from coal tar streams during coal gasification operations, where it is found in trace amounts .
Chemical Reactions Analysis
Types of Reactions
Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, sometimes resulting in vigorous reactions or explosions.
Reduction: Can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Undergoes halogenation, nitration, sulfonation, and Friedel-Crafts reactions at the benzene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while nitration produces nitro compounds.
Scientific Research Applications
Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene has several applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound, making it useful in various applications such as organic electronics and sensors .
Comparison with Similar Compounds
Similar Compounds
Benzo[pqr]naphtho[8,1,2-bcd]perylene: Another PAH with a similar structure but different ring fusion pattern.
1,12-Benzoperylene: A related compound with fewer fused rings and different chemical properties.
Uniqueness
Benzo[pqr]dinaphtho[8,1,2-bcd:2’,1’,8’-lmn]perylene is unique due to its highly fused aromatic structure, which imparts distinct electronic and chemical properties.
Properties
IUPAC Name |
decacyclo[20.12.0.02,7.03,32.06,11.08,21.09,18.010,15.025,34.028,33]tetratriaconta-1(22),2,4,6,8(21),9(18),10(15),11,13,16,19,23,25(34),26,28(33),29,31-heptadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-26-16-15-25-21(5-1)27(17)29(19)31(23)33(25)34(26)32(24)30(20)28(18)22/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXFDAOHACWBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C(C=C4)C9=CC=CC1=C9C8=C(C=C1)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172133 |
Source


|
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-11-4 |
Source


|
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(pqr)dinaphtho(8,1,2-bcd:2,1,8-lmn)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
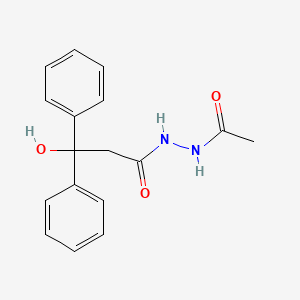
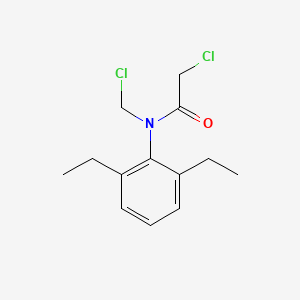
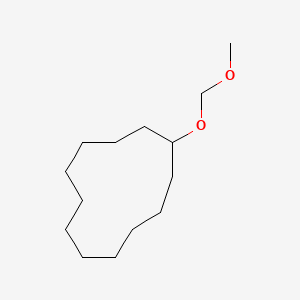
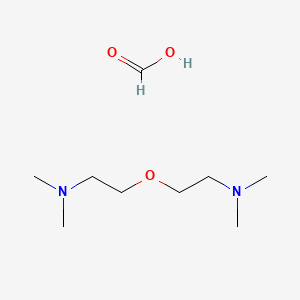
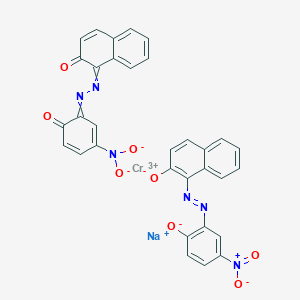
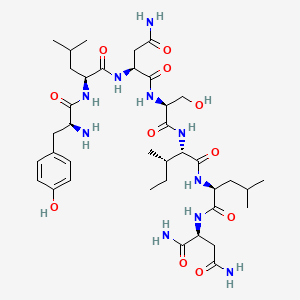
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritritiomethyl)pyrimidine-2,4-dione](/img/structure/B1615645.png)
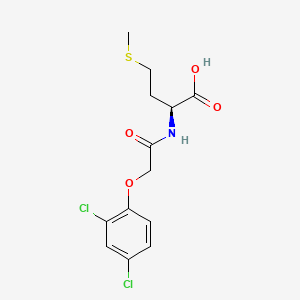
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)

